molecular formula C10H10BNO2 B1424268 (2-Methyl-6-quinolinyl)boronic acid CAS No. 1092790-20-9

(2-Methyl-6-quinolinyl)boronic acid

Cat. No.: B1424268
CAS No.: 1092790-20-9
M. Wt: 187 g/mol
InChI Key: MVMHGLOKEZYGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-6-quinolinyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to the 6th position of a 2-methylquinoline ring. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-Methylquinoline-6-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as 2-Methylquinoline-6-boronic acid, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The mode of action of 2-Methylquinoline-6-boronic acid involves its interaction with the metal catalyst in the SM cross-coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Specifically, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 2-Methylquinoline-6-boronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored at 2-8°c . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of 2-Methylquinoline-6-boronic acid is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the development of new drugs, materials, and other chemical products .

Action Environment

The action of 2-Methylquinoline-6-boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Moreover, the storage conditions of the compound can affect its stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-6-quinolinyl)boronic acid typically involves the borylation of 2-methylquinoline. One common method is the direct borylation of 2-methylquinoline using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-6-quinolinyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (2-Methyl-6-quinolinyl)boronic acid is unique due to the presence of both a quinoline ring and a boronic acid group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo Suzuki-Miyaura cross-coupling makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

(2-methylquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMHGLOKEZYGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092790-20-9
Record name (2-methylquinolin-6-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-6-quinolinyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Methyl-6-quinolinyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Methyl-6-quinolinyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Methyl-6-quinolinyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Methyl-6-quinolinyl)boronic acid
Reactant of Route 6
(2-Methyl-6-quinolinyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.